(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is an organic compound characterized by its benzofuran core structure, substituted with hydroxy and methoxy groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method to synthesize (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one involves an aldol condensation reaction. This reaction typically uses 4-hydroxy-3-methoxybenzaldehyde and 6-methoxybenzofuran-3(2H)-one as starting materials. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated under reflux conditions to promote the formation of the desired product.
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Industrial Production Methods: : Industrial synthesis may involve similar routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the carbonyl group in the benzofuran ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
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Substitution: : The methoxy groups can participate in nucleophilic substitution reactions. For example, demethylation can occur using boron tribromide, leading to the formation of the corresponding phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Boron tribromide in dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Antioxidant Activity: Due to the presence of hydroxy and methoxy groups, the compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine
Potential Therapeutic Agent: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and signaling pathways involved in disease progression.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it may interfere with the signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-hydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Lacks the methoxy group on the benzylidene moiety.
(Z)-2-(4-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Lacks the hydroxy group on the benzylidene moiety.
(Z)-2-(4-hydroxy-3-methoxybenzylidene)-benzofuran-3(2H)-one: Lacks the methoxy group on the benzofuran ring.
Uniqueness
The presence of both hydroxy and methoxy groups in (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one enhances its reactivity and potential biological activity compared to similar compounds. These functional groups contribute to its antioxidant properties and ability to interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-5-12-14(9-11)22-16(17(12)19)8-10-3-6-13(18)15(7-10)21-2/h3-9,18H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAUPRMHFBTWDC-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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